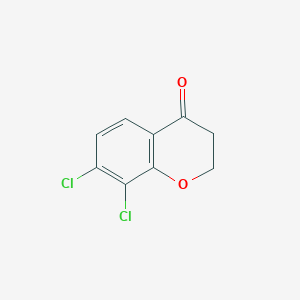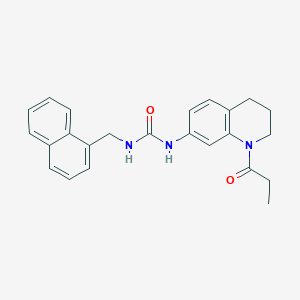
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylmethyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as NPTU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a urea derivative that has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and analgesic effects.
科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Recognition Abilities : Research has demonstrated the synthesis of compounds with naphthalene and urea groups, showcasing their ability as fluorescent sensors and their recognition abilities for specific ions. For instance, a fluorescent sensor molecule with naphthalene imide and urea groups exhibited selective recognition ability for fluoride ions, highlighting the potential for environmental monitoring and analytical chemistry applications (R. Jun, 2010).
Analytical and Environmental Applications
Fluorescent Chemosensors : Naphthalene derivatives containing urea groups have been synthesized to function as selective fluorescent chemosensors. These chemosensors are capable of detecting specific ions, such as fluoride, which is of particular interest for environmental monitoring and pollution detection. The development of these sensors underlines the importance of naphthalene-urea compounds in creating sensitive and selective tools for chemical analysis (E. Cho et al., 2003).
Material Science and Polymer Research
Polycondensation and Polymer Synthesis : Compounds incorporating the naphthalene group have been used in polycondensation reactions with diisocyanates to create novel poly(urea-urethane)s. These reactions, facilitated by ionic liquids and microwave irradiation, yield polymers with potential applications in materials science, highlighting the versatility and utility of naphthalene-based compounds in polymer chemistry (S. Mallakpour & Z. Rafiee, 2007).
Biomedical Applications
Cytotoxic Activity and Drug Development : The exploration of naphthalimide derivatives, which share structural similarities with the compound of interest, has been significant in the search for new therapeutic agents. These derivatives have been synthesized and assessed for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer drugs. This research direction underscores the broader applications of naphthalene and urea derivatives in medicinal chemistry and drug development (M. Marinov et al., 2019).
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-14-6-10-18-12-13-20(15-22(18)27)26-24(29)25-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDPESJRJOXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
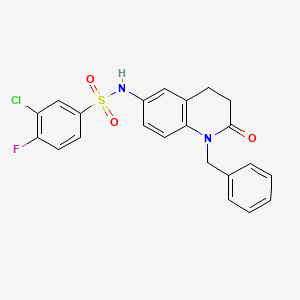
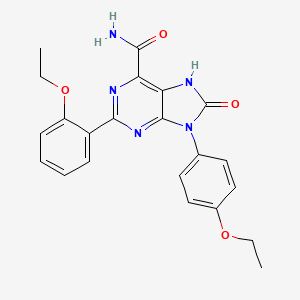


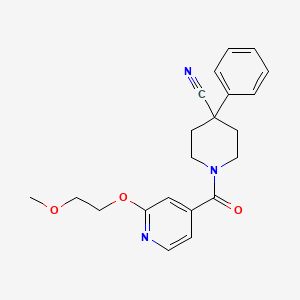
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)
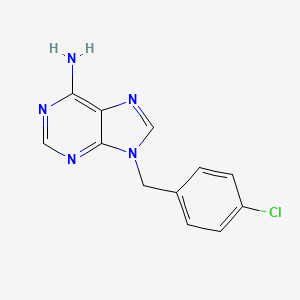
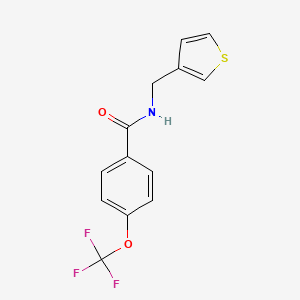
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)

